12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene
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Overview
Description
12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and a diazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the fluorophenyl and sulfanyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
Thioether Formation: Attachment of the sulfanyl group through thioether formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the diazatricyclic core to form more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated tricyclic derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[640
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 12-{[(4-Chlorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene
- 12-{[(4-Bromophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene
Uniqueness
The presence of the fluorophenyl group in 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chlorinated and brominated analogs.
Properties
Molecular Formula |
C16H13FN2S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
12-[(4-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H13FN2S2/c17-11-6-4-10(5-7-11)8-20-15-14-12-2-1-3-13(12)21-16(14)19-9-18-15/h4-7,9H,1-3,8H2 |
InChI Key |
ZOKQGUIDSJQAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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